molecular formula C20H18ClN7OS B14961917 N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B14961917
M. Wt: 439.9 g/mol
InChI Key: UIERIAHGPKTDPU-UHFFFAOYSA-N
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Description

The compound N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide features a 1,5-benzodiazepine core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 4, and a sulfanyl acetamide side chain linked to a 1-methyltetrazole moiety. This structure combines a seven-membered diazepine ring with pharmacophoric elements (chlorophenyl, tetrazole, and sulfanyl groups) often associated with metabolic stability and target binding .

Properties

Molecular Formula

C20H18ClN7OS

Molecular Weight

439.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C20H18ClN7OS/c1-12-18(13-7-9-14(21)10-8-13)19(23-16-6-4-3-5-15(16)22-12)24-17(29)11-30-20-25-26-27-28(20)2/h3-10,18H,11H2,1-2H3,(H,23,24,29)

InChI Key

UIERIAHGPKTDPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1C3=CC=C(C=C3)Cl)NC(=O)CSC4=NN=NN4C

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves several steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 1-methyl-1H-tetrazole-5-thiol.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization to form the benzodiazepine core.

    Thiol Addition: The tetrazole thiol is added to the benzodiazepine core under nucleophilic substitution conditions to form the final product.

Industrial production methods typically involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the tetrazole ring or other functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the benzodiazepine core and the tetrazole derivative.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying receptor-ligand interactions.

    Medicine: Its potential psychoactive properties make it a candidate for developing new anxiolytic or hypnotic drugs.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The tetrazole ring may also contribute to its binding affinity and specificity, potentially interacting with other molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Scaffolds

The benzodiazepine core distinguishes the target compound from triazole- or thiadiazole-based analogs in the evidence (Table 1). However, triazole derivatives (e.g., compounds in –5, 8) are synthetically more accessible and widely explored for anti-inflammatory and antimicrobial activities .

Table 1: Comparison of Core Structures and Substituents
Compound Core Structure Key Substituents Molecular Weight* Notable Features
Target Compound 1,5-Benzodiazepine 3-(4-Chlorophenyl), 4-methyl, tetrazole-sulfanyl acetamide ~529.02 Rigid core, metabolic stability
2-{[4-(4-Chlorophenyl)... () 1,2,4-Triazole 4-(4-Chlorophenyl), 5-(4-methoxyphenyl), benzothiazole 564.05 Enhanced π-π stacking potential
7h () 1,2,4-Triazole 4-(4-Chlorophenyl), p-tolylaminomethyl 393.87 Anti-exudative activity (hypothetical)
N-(2-Chlorobenzyl)... () 1,2,4-Triazole 4-Methoxyphenyl, 1-methylpyrrole ~504.97 Procathepsin L interaction
Anti-exudative agents () 1,2,4-Triazole Furan-2-yl, amino groups ~320–400 Comparable to diclofenac sodium

*Calculated from molecular formulas in evidence.

Substituent Effects

  • Chlorophenyl Group : Present in the target compound and analogs (–5, 12), this group enhances lipophilicity and may improve membrane penetration. Its position on the benzodiazepine (vs. triazole) could influence target selectivity .
  • Tetrazole vs. Triazole : The 1-methyltetrazole in the target compound acts as a bioisostere for carboxylic acids, offering improved metabolic resistance compared to triazole-thiols (e.g., ) .
  • Sulfanyl Acetamide Linker : Common across all analogs, this group facilitates hydrogen bonding and modulates solubility. Its conjugation to benzothiazole () or pyrrole () introduces additional electronic effects .

Hypothetical Activity Profile

  • Anti-inflammatory/Anti-exudative : Triazole-based acetamides () show efficacy comparable to diclofenac, implying that the benzodiazepine analog might exhibit similar activity with prolonged half-life due to tetrazole stability .
  • Antimicrobial : Chlorophenyl and sulfanyl groups are prevalent in antimicrobial agents (e.g., ), suggesting possible broad-spectrum activity .

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